

Cross-referencing experimental spectral data of 2-Ethyl-2-butenal with literature values

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Compound of Interest

Compound Name: 2-Ethyl-2-butenal

Cat. No.: B7823380

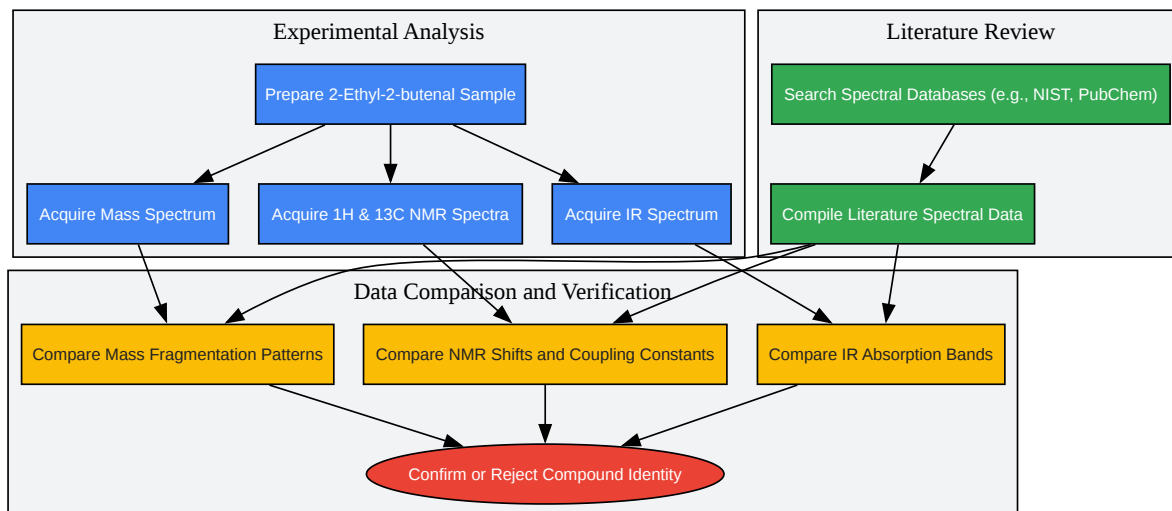
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A Comparative Guide to the Spectral Data of 2-Ethyl-2-butenal

This guide provides a comprehensive comparison of experimental spectral data for **2-Ethyl-2-butenal** with established literature values. It is designed for researchers, scientists, and professionals in drug development to facilitate the verification of this compound's identity and purity. The guide includes detailed experimental protocols and presents quantitative data in a clear, tabular format for straightforward cross-referencing.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the general workflow for comparing experimentally obtained spectral data with literature values for compound verification.



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Caption: Workflow for Cross-Referencing Experimental and Literature Spectral Data.

Literature Spectral Data for 2-Ethyl-2-butenal

The following tables summarize the key spectral data for **2-Ethyl-2-butenal** reported in the literature. These values serve as a benchmark for comparing experimental results.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
~9.4	s	-	Aldehyde H
~6.5	q	~7	Vinyl H
~2.4	q	~7.5	Methylene H (CH ₂)
~1.1	t	~7.5	Methyl H (CH ₃ of Ethyl)
~1.0	d	~7	Methyl H (CH ₃)

Note: Specific chemical shifts can vary slightly depending on the solvent used.

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppm	Assignment
~195	C=O (Aldehyde)
~155	=C-CHO
~145	=CH
~22	CH ₂
~14	CH ₃ (of Ethyl)
~12	CH ₃

Note: These are approximate chemical shifts. For a definitive analysis, it is recommended to consult multiple sources.[\[1\]](#)[\[2\]](#)

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~2970	Strong	C-H Stretch (Aliphatic)
~2880	Medium	C-H Stretch (Aliphatic)
~2720	Medium	C-H Stretch (Aldehyde)
~1680	Strong	C=O Stretch (Aldehyde)
~1640	Medium	C=C Stretch (Alkene)

Source: NIST Chemistry WebBook, PubChem.[3][4]

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
98	High	[M] ⁺ (Molecular Ion)
97	Moderate	[M-H] ⁺
69	High	[M-CHO] ⁺
55	Moderate	Fragmentation Ion
41	High	Fragmentation Ion

Source: NIST Mass Spectrometry Data Center.[5] The molecular weight of **2-Ethyl-2-butenal** is 98.14 g/mol .[3][5]

Experimental Protocols

The following are generalized protocols for acquiring the spectral data necessary for comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-25 mg of the **2-Ethyl-2-butenal** sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[6][7]

Ensure the sample is fully dissolved and free of any particulate matter by filtering if necessary.[\[6\]](#)

- Instrument Setup: Place the NMR tube in the spectrometer.[\[8\]](#) Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.[\[8\]](#)[\[9\]](#)
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton NMR spectrum.[\[10\]](#)
 - Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - Use a sufficient number of scans to obtain a good signal-to-noise ratio.
 - Set an appropriate relaxation delay (d1), typically 1-5 seconds, to ensure accurate integration.[\[10\]](#)
- ^{13}C NMR Acquisition:
 - Acquire a standard proton-decoupled one-dimensional carbon-13 NMR spectrum.[\[10\]](#)
 - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
 - A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .[\[11\]](#)
 - For quantitative analysis, use inverse-gated decoupling and a longer relaxation delay (at least 5 times the longest T1) to suppress the Nuclear Overhauser Effect (NOE).[\[9\]](#)[\[10\]](#)
- Data Processing: Apply Fourier transformation to the acquired free induction decay (FID).[\[9\]](#) Phase the spectrum and perform baseline correction.[\[9\]](#) Reference the spectrum to an internal standard, such as tetramethylsilane (TMS) at 0 ppm, or to the residual solvent peak.[\[7\]](#)[\[9\]](#)

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: Place a drop of the liquid **2-Ethyl-2-butenal** sample between two salt plates (e.g., NaCl or KBr) to form a thin film.[\[12\]](#)
 - Solution: Dissolve the sample in a suitable solvent that has minimal interference in the IR region of interest (e.g., CCl₄).[\[12\]](#)
 - ATR: Apply a small amount of the sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[\[13\]](#)
- Background Spectrum: Record a background spectrum of the empty sample holder (salt plates, solvent, or clean ATR crystal).[\[14\]](#) This will be subtracted from the sample spectrum.
- Sample Spectrum: Place the prepared sample in the IR spectrometer and acquire the spectrum.[\[15\]](#) The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.[\[15\]](#)
- Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the **2-Ethyl-2-butenal** sample into the mass spectrometer. This can be done via direct infusion, or for volatile compounds, through a gas chromatography (GC) inlet.[\[16\]](#)
- Ionization: The sample molecules are ionized. Electron Impact (EI) is a common method for volatile, small molecules and will produce a molecular ion and characteristic fragment ions.[\[17\]](#)
- Mass Analysis: The generated ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[\[16\]](#)
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio.[\[18\]](#)

- Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. Compare this pattern to the literature data to confirm the structure.[17] High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula.[17]

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